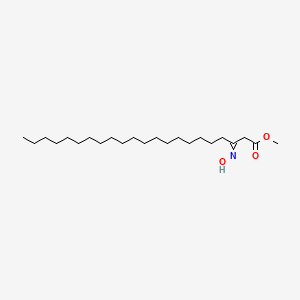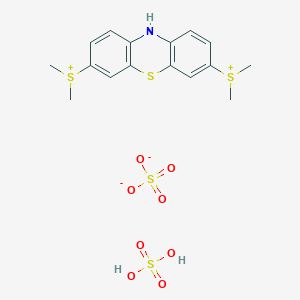
3-(2'-Isopropylpiperidino)propyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’-Isopropylpiperidino)propyl benzoate is an organic compound with the molecular formula C18H27NO2. It is an ester formed from benzoic acid and 3-(2’-isopropylpiperidino)propanol. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with an isopropyl group and a benzoate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Isopropylpiperidino)propyl benzoate typically involves the esterification of benzoic acid with 3-(2’-isopropylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of 3-(2’-Isopropylpiperidino)propyl benzoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(2’-Isopropylpiperidino)propyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield benzoic acid and 3-(2’-isopropylpiperidino)propanol.
Oxidation: The piperidine ring can undergo oxidation reactions, leading to the formation of N-oxide derivatives.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzoic acid and 3-(2’-isopropylpiperidino)propanol.
Oxidation: N-oxide derivatives of the piperidine ring.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
科学的研究の応用
3-(2’-Isopropylpiperidino)propyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2’-Isopropylpiperidino)propyl benzoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing benzoic acid, which may exert biological effects. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to physiological responses .
類似化合物との比較
Similar Compounds
Isopropyl benzoate: Similar ester structure but lacks the piperidine ring.
Benzyl benzoate: Contains a benzyl group instead of the piperidine ring.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of the piperidine ring.
Uniqueness
3-(2’-Isopropylpiperidino)propyl benzoate is unique due to the presence of the piperidine ring substituted with an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
63916-94-9 |
|---|---|
分子式 |
C18H27NO2 |
分子量 |
289.4 g/mol |
IUPAC名 |
3-(2-propan-2-ylpiperidin-1-yl)propyl benzoate |
InChI |
InChI=1S/C18H27NO2/c1-15(2)17-11-6-7-12-19(17)13-8-14-21-18(20)16-9-4-3-5-10-16/h3-5,9-10,15,17H,6-8,11-14H2,1-2H3 |
InChIキー |
KCVRSLICXICRCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)



![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)






